molecular formula C10H10N2S B1624178 N-allyl-1,3-benzothiazol-2-amine CAS No. 24622-34-2

N-allyl-1,3-benzothiazol-2-amine

Cat. No. B1624178
CAS RN: 24622-34-2
M. Wt: 190.27 g/mol
InChI Key: MRUBCUAZOZBUGC-UHFFFAOYSA-N
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Description

“N-allyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C10H10N2S . It is a type of benzothiazole derivative, which are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68–73%) .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The structure is characterized by a benzothiazole ring attached to an allyl group and an amine group.


Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, are highly reactive building blocks for organic and organoelement synthesis . They can undergo various chemical reactions, including those involving the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . These properties include its molecular structure, molecular weight, and more.

Mechanism of Action

The mechanism of action of N-allyl-1,3-benzothiazol-2-amine is not fully understood. However, it is believed to exert its biological activity by interacting with various molecular targets in the body such as enzymes, receptors, and ion channels. ABT has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to modulate the activity of various receptors such as nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that ABT inhibits the proliferation of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In addition, ABT has been shown to possess anti-inflammatory properties by inhibiting the production of various inflammatory mediators such as prostaglandins and cytokines. It has also been shown to possess neuroprotective properties by inhibiting the activity of AChE and reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-1,3-benzothiazol-2-amine is its relatively simple synthesis method. It can be synthesized in a few steps using readily available starting materials. In addition, ABT has been shown to possess a wide range of biological activities, making it a versatile compound for various research applications.
However, one of the limitations of ABT is its low solubility in water, which can make it challenging to work with in aqueous environments. In addition, ABT can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-allyl-1,3-benzothiazol-2-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a biopesticide for agricultural applications. In addition, further research can be conducted to optimize the synthesis method of ABT and improve its solubility in water. Finally, ABT can be further studied as a potential material for the fabrication of organic electronic devices.

Scientific Research Applications

N-allyl-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ABT has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
In agriculture, ABT has been studied as a potential biopesticide due to its insecticidal and fungicidal properties. It has also been shown to enhance plant growth and improve crop yield.
In material science, ABT has been studied as a potential material for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It has also been studied as a potential material for the fabrication of organic semiconductors.

properties

IUPAC Name

N-prop-2-enyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUBCUAZOZBUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427877
Record name N-allyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24622-34-2
Record name N-allyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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